3-Aminobutanoic acid 3-Aminobutanoic acid 3-aminobutanoic acid is a beta-amino acid that is butyric acid which is substituted by an amino group at position 3. It has a role as a metabolite. It is a beta-amino acid and a monocarboxylic acid. It is functionally related to a butyric acid. It is a conjugate acid of a 3-aminobutyrate. It is a tautomer of a 3-aminobutanoic acid zwitterion.
Brand Name: Vulcanchem
CAS No.: 541-48-0
VCID: VC21540972
InChI: InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
SMILES: CC(CC(=O)O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

3-Aminobutanoic acid

CAS No.: 541-48-0

Cat. No.: VC21540972

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

3-Aminobutanoic acid - 541-48-0

CAS No. 541-48-0
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name 3-aminobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChI Key OQEBBZSWEGYTPG-UHFFFAOYSA-N
SMILES CC(CC(=O)O)N
Canonical SMILES CC(CC(=O)O)N
Melting Point 193.0 °C

Chemical Properties and Structure

Molecular Structure and Formula

3-Aminobutanoic acid has a relatively simple structure consisting of a four-carbon chain with an amino group at the third (beta) position and a carboxylic acid group at the terminal carbon. The molecular formula of this compound is C4H9NO2 .

PropertyValue
Molecular FormulaC4H9NO2
Molecular Weight103.1198 g/mol
Monoisotopic Molecular Weight103.063328537 g/mol
Chemical StructureLinear chain with an amino group at C-3 and carboxyl group at C-1

The compound exists in different stereoisomeric forms, with the (S)-3-aminobutanoic acid representing one specific enantiomer with defined stereochemistry . The stereospecific version (S)-3-aminobutanoic acid has been the subject of synthesis research aiming to develop greener production methods .

Identification Parameters

For analytical and research purposes, 3-aminobutanoic acid can be identified using various chemical identifiers, as shown in the following table:

Identifier TypeValue
CAS Registry Number541-48-0
IUPAC Name3-aminobutanoic acid
Traditional Name3-aminobutyric acid
SMILES NotationCC(N)CC(O)=O
InChI IdentifierInChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChI KeyOQEBBZSWEGYTPG-UHFFFAOYSA-N

Classification and Biochemical Context

Beta Amino Acids Classification

3-Aminobutanoic acid belongs to the chemical class of beta amino acids and derivatives. This classification is based on the structural characteristic of having the amino group attached to the beta carbon atom rather than the alpha carbon (as in proteinogenic amino acids) .

The classification hierarchy for 3-aminobutanoic acid can be outlined as follows:

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganic acids and derivatives
ClassCarboxylic acids and derivatives
Sub ClassAmino acids, peptides, and analogues
Direct ParentBeta amino acids and derivatives

This classification helps to understand the compound's chemical relationships and potential biochemical behaviors .

Synthesis Methods

Green Chemistry Approaches

Recent research has focused on developing environmentally friendly methods for synthesizing 3-aminobutanoic acid, particularly its stereoisomeric form (S)-3-aminobutanoic acid. A notable approach involves enantioselective chemoenzymatic synthesis, which leverages the specificity of enzymatic reactions to produce the desired stereoisomer with high purity .

This green chemistry approach represents an advancement over traditional synthetic methods, offering potential advantages such as:

  • Reduced environmental impact

  • Higher stereoselectivity

  • Milder reaction conditions

  • Potential for improved yield and efficiency

The development of such improved synthetic pathways indicates the continuing scientific interest in 3-aminobutanoic acid and its derivatives for research and potential applications .

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